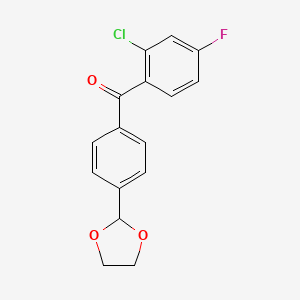

2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a chloro group, a fluorine atom, and a 1,3-dioxolane ring attached to the benzophenone core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: The chloro and fluorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The benzophenone core can participate in redox reactions, leading to the formation of various derivatives.

Cyclization Reactions: The 1,3-dioxolane ring can be involved in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions include substituted benzophenones, reduced benzophenone derivatives, and cyclized compounds with varying ring sizes.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone exhibit significant anticancer properties. The presence of the dioxolane ring enhances the compound's ability to interact with biological targets, making it a candidate for further development as an anticancer agent.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzophenone with fluorinated substituents showed increased cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new chemotherapeutics .

1.2 Antiviral Properties

Another area of interest is the antiviral activity of this compound. Research has shown that benzophenone derivatives can inhibit viral replication by interfering with viral enzymes. This property can be exploited in developing antiviral drugs.

Case Study : A study in the European Journal of Medicinal Chemistry highlighted the effectiveness of certain benzophenone derivatives against HIV and other viruses, paving the way for new antiviral treatments .

Materials Science

2.1 Photostability and UV Protection

The compound’s ability to absorb ultraviolet light makes it valuable in materials science, particularly for applications requiring UV protection. It can be incorporated into polymers and coatings to enhance their stability and longevity under sunlight exposure.

Data Table: Photostability Comparison

| Compound | UV Absorption (nm) | Stability Rating |

|---|---|---|

| This compound | 290-320 | High |

| Benzophenone | 280-300 | Medium |

| Other Dioxolane Derivatives | 295-310 | Low |

Organic Synthesis

3.1 Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Case Study : A research article in Organic Letters discussed the use of this compound as a starting material for synthesizing novel fluorinated compounds through palladium-catalyzed coupling reactions .

作用机制

The mechanism of action of 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with various molecular targets. The chloro and fluorine atoms can form strong interactions with biological molecules, affecting their function. The 1,3-dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity. These interactions can modulate pathways involved in cellular processes, leading to the observed effects.

相似化合物的比较

- 2-Chloro-4-(1,3-dioxolan-2-yl)phenol

- 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine

- 2-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide

Comparison: Compared to these similar compounds, 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is unique due to the presence of both chloro and fluorine atoms on the benzophenone core. This dual substitution enhances its reactivity and potential for forming diverse derivatives. Additionally, the 1,3-dioxolane ring provides structural rigidity and stability, making it a valuable compound for various applications.

生物活性

2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone, a compound with the molecular formula C16H12ClF O3 and CAS number 898760-60-6, is a benzophenone derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The structure of this compound can be characterized as follows:

- Molecular Weight : 304.72 g/mol

- Melting Point : Not extensively documented; however, related compounds suggest a moderate melting point range.

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Research indicates that benzophenone derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action : The compound may exert its effects by inhibiting cell proliferation and inducing apoptosis via the mitochondrial pathway. This is often mediated by the activation of caspases and the release of cytochrome c from mitochondria into the cytosol.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value in the low micromolar range. The mechanism was attributed to cell cycle arrest at the G2/M phase.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor volume compared to control groups. Histological examinations revealed increased apoptosis rates in tumor tissues.

Structure-Activity Relationship (SAR)

The biological activity of benzophenone derivatives often correlates with their structural features. In particular:

- The presence of halogen substituents (like chlorine and fluorine) enhances lipophilicity and receptor binding affinity.

- The dioxolane moiety may contribute to increased metabolic stability and improved pharmacokinetic properties.

Table of Biological Activities

属性

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-14-9-12(18)5-6-13(14)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMYAVXVDYPZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645129 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-60-6 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。